molecular formula C18H16O5 B8529774 2-[(3-ethoxy-4-methoxyphenyl)methylene]-6-hydroxy-3(2H)-benzofuranone

2-[(3-ethoxy-4-methoxyphenyl)methylene]-6-hydroxy-3(2H)-benzofuranone

Cat. No.: B8529774
M. Wt: 312.3 g/mol
InChI Key: JNIWYOMFELNLOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-ethoxy-4-methoxyphenyl)methylene]-6-hydroxy-3(2H)-benzofuranone is a useful research compound. Its molecular formula is C18H16O5 and its molecular weight is 312.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H16O5

Molecular Weight

312.3 g/mol

IUPAC Name

2-[(3-ethoxy-4-methoxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one

InChI

InChI=1S/C18H16O5/c1-3-22-16-8-11(4-7-14(16)21-2)9-17-18(20)13-6-5-12(19)10-15(13)23-17/h4-10,19H,3H2,1-2H3

InChI Key

JNIWYOMFELNLOO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

After 6-hydroxy-2H-benzofuran-3-one 1 g and 3-ethoxy-4-methoxybenzaldehyde 1.33 g were dissolved in methanol 75 ml, concentrated hydrochloric acid 50 ml was added, and the mixture was refluxed for 1.5 hours. The solution was cooled to room temperature, and water 150 ml was added. Precipitated crystals were filtered and dried over phosphorous pentoxide at a temperature of 60° C. for four hours under reduced pressure to obtain the desired compound 0.99 g.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.33 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three

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